Vincetoxicoside B

Catalog No.
S623846
CAS No.
22007-72-3
M.F
C21H20O11
M. Wt
448.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vincetoxicoside B

CAS Number

22007-72-3

Product Name

Vincetoxicoside B

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C21H20O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17,19,21-25,27-29H,1H3/t7-,15-,17+,19+,21-/m0/s1

InChI Key

QPHXPNUXTNHJOF-XNFUJFQVSA-N

Synonyms

quercetin 7-rhamnoside

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O

Vincetoxicoside B is a flavonoid compound, specifically classified as a quercetin O-glycoside, with the molecular formula C21H20O11C_{21}H_{20}O_{11}. It is derived from the plant species Vincetoxicum, which is known for its traditional medicinal uses. The structure of Vincetoxicoside B includes multiple hydroxyl groups, contributing to its biological activity and potential therapeutic applications . This compound plays a significant role as a metabolite and exhibits various pharmacological properties.

The exact mechanism of action of Vincetoxicoside B, particularly its antifungal properties, remains unclear. However, its synergistic effect with other flavonoids suggests it might disrupt fungal cell membranes or interfere with their metabolic pathways []. Further research is needed to elucidate its specific mechanism.

There is currently no documented information available regarding the safety or hazards associated with Vincetoxicoside B. As with any new compound, proper handling and safety precautions are recommended during research.

Limitations and Future Research

Our understanding of Vincetoxicoside B is limited due to the lack of in-depth scientific research. Further studies are needed to explore its:

  • Isolation and purification methods for obtaining pure Vincetoxicoside B.
  • Detailed characterization of its physical and chemical properties.
  • In-depth investigation of its mechanism of action, particularly its antifungal properties.
  • Evaluation of its potential toxicity and safety profile.

Vincetoxicoside B is a natural compound found in various plants, including Cleome amblyocarpa, Schouwia purpurea, Polygonum paleaceum Wall, and Vincetoxicum rossicum [, ]. Research suggests it has potential applications in several scientific areas:

Antifungal Activity

Studies have shown that Vincetoxicoside B exhibits antifungal properties. One study isolated the compound from Polygonum paleaceum and demonstrated its effectiveness against various fungal strains, including Aspergillus niger and Candida albicans [].

Hepatoprotective Effects

Research suggests Vincetoxicoside B may possess hepatoprotective (liver-protecting) properties. A study using mice showed that the compound protected against acetaminophen-induced liver damage [].

Other Potential Applications

Limited research suggests Vincetoxicoside B might have additional potential applications, but more studies are needed for confirmation. These include:

  • Antioxidant activity: Studies suggest Vincetoxicoside B may exhibit antioxidant properties, but further research is needed to understand its full potential in this area [].
  • Anti-inflammatory activity: Some studies indicate potential anti-inflammatory properties of Vincetoxicoside B, but further research is required to validate these findings [].

Vincetoxicoside B can undergo hydrolysis, which releases quercetin and rhamnose. This reaction typically occurs under acidic conditions, leading to the breakdown of the glycosidic bond. Additionally, it may participate in various biochemical pathways involving flavonoid metabolism and can act as an antioxidant by scavenging free radicals due to its hydroxyl groups .

Vincetoxicoside B has demonstrated a range of biological activities, including:

  • Antidiabetic Effects: Research indicates that Vincetoxicoside B exhibits significant anti-diabetic properties, particularly in protecting pancreatic beta cells from apoptosis induced by streptozotocin .
  • Antioxidant Activity: The compound's structure allows it to act as an effective antioxidant, neutralizing free radicals and reducing oxidative stress.
  • Anti-inflammatory Properties: Preliminary studies suggest that Vincetoxicoside B may reduce inflammation markers and contribute to anti-inflammatory responses in biological systems .

The synthesis of Vincetoxicoside B can be achieved through various methods, including:

  • Natural Extraction: The most common method involves extracting the compound from the plant sources of Vincetoxicum using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where quercetin is reacted with rhamnose under specific conditions to form Vincetoxicoside B. This process typically requires catalysts and controlled environments to ensure yield and purity .

Studies have shown that Vincetoxicoside B interacts with various biological targets:

  • Cellular Pathways: It has been observed to modulate pathways involved in insulin signaling, suggesting potential benefits for glucose metabolism.
  • Protein Interactions: Research indicates that Vincetoxicoside B may influence protein expressions related to stress responses and apoptosis, enhancing cellular protection against damage from high glucose levels .

Vincetoxicoside B shares structural similarities with several other flavonoids. Here are some notable compounds for comparison:

Compound NameStructure TypeKey ActivitiesUnique Features
QuercetinFlavonoidAntioxidant, anti-inflammatoryBase structure for many derivatives
RhamnetinO-glycosylated flavonoidAntioxidant, antimicrobialContains additional hydroxyl groups
KaempferolFlavonolAntioxidant, anticancerLacks rhamnose attachment
MyricetinFlavonolAntioxidant, anti-inflammatoryMore hydroxyl groups than Vincetoxicoside B

Vincetoxicoside B is unique due to its specific glycosylation pattern with rhamnose attached to quercetin, which enhances its solubility and bioavailability compared to other flavonoids. This structural characteristic contributes significantly to its distinct biological activities and therapeutic potentials .

XLogP3

0.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

448.10056145 g/mol

Monoisotopic Mass

448.10056145 g/mol

Heavy Atom Count

32

Wikipedia

Quercetin 7-O-alpha-L-rhamnopyranoside

Dates

Modify: 2023-08-15

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